1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-1-3-11(4-2-9)15-6-5-13-7-10(14)8-13/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCFNINDPMVTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCOC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol is a member of the azetidine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Synthesis
1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol features a fluorophenyl group, which is significant for its biological properties. The synthesis typically involves the reaction of azetidine derivatives with phenoxyethyl compounds, leading to the formation of this specific structure. The presence of the fluorine atom is believed to enhance lipophilicity and bioactivity.
Biological Activity Overview
The biological activity of 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol has been investigated in various contexts, including:
- Antimicrobial Activity : Several studies have indicated that compounds featuring similar azetidine structures exhibit significant antibacterial and antifungal properties. For instance, derivatives with halogen substitutions (like 4-fluoro) have shown enhanced activity against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Research has demonstrated that certain azetidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's . The neuroprotective effects are attributed to the ability to mitigate oxidative stress in neuronal cells.
- Anticancer Properties : Some azetidine derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, compounds similar to 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol have shown promising results in inhibiting cell growth in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
The mechanisms through which 1-[2-(4-fluorophenoxy)ethyl]azetidin-3-ol exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter degradation (AChE and BChE), enhancing cholinergic signaling which is beneficial in neurodegenerative conditions .
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound can bind effectively to various protein targets, influencing cellular pathways related to proliferation and apoptosis .
Case Studies
Several case studies highlight the efficacy of azetidine derivatives:
- Antimicrobial Activity Study :
- Neuroprotective Activity Evaluation :
- Anticancer Activity Assessment :
Data Tables
Scientific Research Applications
Antioxidant Activity
The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems. The ABTS/PP decolorization assay is commonly used to assess the antioxidant potential of various compounds, including derivatives of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol. Understanding the reaction pathways involved is essential for accurate measurement of antioxidant activity, which can lead to its application in developing supplements or pharmaceuticals aimed at reducing oxidative damage in cells (Ilyasov et al., 2020).
HIV-1 Reverse Transcriptase Inhibition
Research indicates that 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol may serve as a lead compound in the search for new antiviral agents targeting HIV. It has shown potential as an inhibitor of HIV-1 reverse transcriptase, which is critical for viral replication. This aspect of the compound's activity suggests that it could be developed into a therapeutic agent for treating HIV infections (Markowitz & Sarafianos, 2018).
Agricultural Applications
In agricultural science, this compound has been studied for its effects on post-harvest management of fruits and vegetables. Similar compounds have been utilized to inhibit ethylene perception, thereby delaying ripening and senescence in produce. This application highlights the potential of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol in enhancing shelf life and maintaining the quality of agricultural products (Watkins, 2006).
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Antioxidant Activity | ABTS/PP Decolorization Assay | Significant antioxidant potential noted (Ilyasov et al., 2020). |
| Antiviral Research | HIV-1 Reverse Transcriptase Inhibition | Potential as a novel antiviral agent (Markowitz & Sarafianos, 2018). |
| Agricultural Science | Ethylene Inhibition in Fruits and Vegetables | Delays ripening and enhances shelf life (Watkins, 2006). |
Case Study 1: Antioxidant Evaluation
A study conducted by Ilyasov et al. (2020) utilized the ABTS assay to evaluate the antioxidant capacity of several derivatives of azetidine compounds, including 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol. The results indicated that this compound exhibited a significant reduction in ABTS radical cation formation, suggesting strong antioxidant properties.
Case Study 2: Antiviral Potential
Markowitz & Sarafianos (2018) explored various nucleoside reverse transcriptase inhibitors and identified that derivatives similar to 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol could effectively inhibit HIV replication in vitro. Their findings support further investigation into this compound's structural modifications to enhance efficacy against HIV.
Case Study 3: Agricultural Impact
Watkins (2006) reported on the use of compounds similar to 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol in post-harvest treatments. The study demonstrated that applying these compounds significantly extended the shelf life of tomatoes by inhibiting ethylene production, providing a practical application for reducing food waste.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological properties of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol and related azetidine or fluorophenoxy-containing derivatives:
Structural and Functional Insights
Neuroprotective Derivatives: The benzothiophene-containing analog (C₁₆H₂₀FNO₂S) exhibits neuroprotective activity, likely due to enhanced blood-brain barrier penetration from the lipophilic benzothiophene group. Its longer propyl chain may also reduce metabolic degradation compared to the shorter ethyl chain in 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol .
Receptor Binding: D2AAK6, which shares the 4-fluorophenoxy group but incorporates an indole-ethylamino-propanol backbone, demonstrates affinity for serotonin receptors (Ki < 100 nM). This suggests that the fluorophenoxyethyl group in azetidines could similarly target CNS receptors .
Pharmacological and Metabolic Considerations
- Lipophilicity: The 4-fluorophenoxyethyl group increases logP compared to simpler azetidines (e.g., 3-(4-fluorophenyl)azetidin-3-ol, logP ~1.2). This enhances membrane permeability but may require formulation adjustments for aqueous solubility .
- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, as seen in thiazolidinedione derivatives (e.g., 5-[2-(4-fluorophenoxy)ethyl]thiazolidine-2,4-dione), which exhibit prolonged half-lives in diabetic models .
Preparation Methods
Overview of Azetidine Synthesis Relevant to 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol
Azetidines are commonly synthesized via nucleophilic substitution, ring closure, or strain-release reactions involving azetidine precursors. The 3-hydroxyazetidine core can be accessed through stereoselective cyclization or functionalization of azetidine intermediates.
Preparation Methods of 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol
General Synthetic Strategy
The synthesis typically involves:
- Formation of the azetidin-3-ol ring system.
- Introduction of the 2-(4-fluorophenoxy)ethyl substituent via nucleophilic substitution or coupling.
- Purification and isolation of the target compound.
Stepwise Preparation Approach
Step 1: Synthesis of 3-Aminoazetidine or Azetidin-3-ol Precursors
- Improved processes for synthesizing 3-amino-azetidines have been reported, which enhance yield and broaden substrate scope. These involve controlled reactions of azetidine derivatives with appropriate nucleophiles and bases under mild conditions (e.g., room temperature to 60°C) with workup involving extraction, drying, and crystallization to obtain pure intermediates.
Step 2: Introduction of the 4-Fluorophenoxyethyl Side Chain
- The 4-fluorophenoxy group is introduced by nucleophilic aromatic substitution or coupling reactions. For example, 4-fluorophenol reacts with alkyl halides or activated intermediates in the presence of bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) at elevated temperatures (~100°C) to afford aryloxy intermediates.
Step 3: Coupling with Azetidin-3-ol
- The aryloxy intermediates are then coupled with azetidin-3-ol or its derivatives. This can be achieved through nucleophilic substitution of a leaving group by the azetidin-3-ol nucleophile under basic conditions (e.g., triethylamine) in solvents such as DMA at ~100°C.
Step 4: Purification and Isolation
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 3-Aminoazetidine synthesis | N-t-butyl-O-trimethylsilylazetidine + HCl | Water | Room temp | 1 hour | 64 | Extraction with ether, basification, drying |
| Aryloxy intermediate formation | 4-Fluorophenol + alkyl halide + K3PO4 | DMA or DMF | 100°C | Several hours | Not specified | Nucleophilic aromatic substitution |
| Coupling with azetidin-3-ol | Aryloxy intermediate + azetidin-3-ol + base (Et3N) | DMA | 100°C | Several hours | Not specified | Nucleophilic substitution |
| Purification | Silica gel chromatography (ethyl acetate:hexanes 50:50) | — | Room temp | — | 78 | Colorless solid product |
Summary Table of Key Preparation Methods
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting azetidin-3-ol derivatives with 2-(4-fluorophenoxy)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Solvent polarity and temperature critically affect reaction efficiency. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate kinetics. Yields typically range from 40–70%, depending on steric hindrance and halogen reactivity (bromides > chlorides) .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : Analyze - and -NMR to verify the azetidine ring protons (δ 3.5–4.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm).
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H] at m/z 253.1).
- X-ray Crystallography : Single-crystal diffraction provides definitive bond lengths/angles, with R-factors < 0.05 indicating high precision .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation per GHS).
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Catalytic Systems : Replace stoichiometric bases with catalytic agents (e.g., DBU) to reduce side reactions.
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >65%.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% HPLC purity .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to optimize interactions .
Q. How can data contradictions in literature regarding this compound’s physicochemical properties be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from peer-reviewed journals (avoiding non-academic sources) to identify outliers.
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., pH 7.4, 25°C) to isolate variables like solvent effects on solubility/logP .
Q. What strategies evaluate the compound’s potential as an anticancer agent?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values.
- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
- SAR Analysis : Modify the azetidine hydroxyl group to esters or ethers and compare bioactivity trends .
Methodological Best Practices
Q. How should researchers design experiments to study this compound’s adsorption on environmental surfaces?
- Methodological Answer :
- Surface Characterization : Use AFM or SEM to analyze indoor surfaces (e.g., glass, polymers) pre/post exposure.
- Microspectroscopic Imaging : Track adsorption kinetics via Raman or FTIR mapping, focusing on C-F (1080 cm) and C-O (1250 cm) vibrational modes .
Q. What techniques validate the compound’s stability under varying storage conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
